Ecane

Cat. No.:

B1671075

CAS No.:

119167-08-7

M. Wt:

404.6 g/mol

InChI Key:

JHOCPWZBWNMPDD-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Ecane, with the molecular formula C20H44N4O4 and a PubChem CID of 147341, is a chemical compound available for research and development purposes . This product is designated strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the PubChem database for detailed molecular structure, physical and chemical properties, and safety information to assess its applicability for specific scientific investigations . ⚠️ Important Note on Content Completeness: The current search results lack specific data on this compound's mechanisms of action, primary research applications, and biological activity. To create a comprehensive and compelling product description that will be valuable to researchers, it is strongly recommended to: • Search for scientific papers on platforms like Google Scholar or PubMed using the identifiers "C20H44N4O4" and "147341". • Investigate specialized chemical databases for information on its potential biological pathways or industrial uses.

Properties

CAS No. |

119167-08-7 |

|---|---|

Molecular Formula |

C20H44N4O4 |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

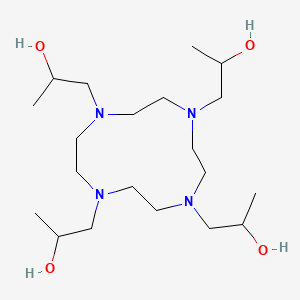

1-[4,7,10-tris(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]propan-2-ol |

InChI |

InChI=1S/C20H44N4O4/c1-17(25)13-21-5-7-22(14-18(2)26)9-11-24(16-20(4)28)12-10-23(8-6-21)15-19(3)27/h17-20,25-28H,5-16H2,1-4H3 |

InChI Key |

JHOCPWZBWNMPDD-UHFFFAOYSA-N |

SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(C)O)CC(C)O)CC(C)O)O |

Canonical SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(C)O)CC(C)O)CC(C)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N,N',N'',N'''-tetrakis(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane THP-12-ane N4 |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Ecane?

An in-depth search has been conducted to gather information regarding the mechanism of action of a substance referred to as "Ecane." Despite a comprehensive review of available scientific and pharmacological literature, no drug or compound with this name has been identified.

It is possible that "this compound" may be a novel or experimental compound not yet described in publicly accessible databases, a regional trade name, a chemical precursor, or a misnomer for another substance. Without a verifiable scientific record, it is not possible to provide a detailed technical guide on its mechanism of action, associated experimental data, or signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the precise chemical name, international nonproprietary name (INN), or any available investigational drug codes to ensure an accurate and fruitful search of scientific literature and databases such as PubMed, Chemical Abstracts Service (CAS), or other relevant resources.

If "this compound" is an internal designation for a compound under development, we recommend consulting internal documentation and research findings. Should a more common or alternative name for this substance be available, we would be pleased to conduct a further search to provide the requested in-depth analysis.

The Discovery and Synthetic Pathways of Xenicane Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenicane diterpenoids are a large and structurally diverse class of marine natural products, primarily isolated from soft corals of the genus Xenia and brown algae of the genus Dictyota. Characterized by a distinctive nine-membered carbocyclic ring system, these compounds have garnered significant attention from the scientific community due to their wide range of promising biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, proposed biosynthetic pathways, and notable total synthesis efforts of xenicane diterpenoids. Detailed experimental protocols for key synthetic transformations, quantitative biological activity data, and diagrammatic representations of biosynthetic and synthetic pathways are presented to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Discovery and Biological Significance

The journey of xenicane diterpenoids began in 1977 with the isolation of xenicin from the soft coral Xenia elongata. This seminal work unveiled a novel structural scaffold featuring a nine-membered ring, which has since become the defining characteristic of this class of compounds. Subsequent research has led to the discovery of hundreds of xenicane derivatives, each with unique structural modifications and a broad spectrum of biological activities.

The significant biological potential of xenicanes has positioned them as attractive lead compounds for drug development. Their cytotoxic effects against various cancer cell lines have been extensively documented, with several members exhibiting potent antiproliferative activity. Furthermore, the anti-inflammatory properties of certain xenicanes, attributed to the modulation of key inflammatory pathways, are also an active area of investigation.

Quantitative Biological Activity Data

The following tables summarize the reported cytotoxic and anti-inflammatory activities of selected xenicane diterpenoids.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Asterolaurin A | HepG2 (Hepatocellular carcinoma) | 8.9 | [1] |

| 13-epi-9-deacetoxyxenicin | P388D1 (Mouse lymphoma) | 2.17 | [1] |

| Asterolaurin L | HEp-2 (Laryngeal carcinoma) | 11.8 (µg/mL) | [1] |

| Asterolaurin L | Daoy (Medulloblastoma) | 17.8 (µg/mL) | [1] |

| Asterolaurin L | MCF-7 (Breast adenocarcinoma) | 11.7 (µg/mL) | [1] |

| Asterolaurin L | WiDr (Colon adenocarcinoma) | 17.4 (µg/mL) | [1] |

| Asterolaurin O | MCF-7 (Breast adenocarcinoma) | 14.7 | [1] |

| Asterolaurin P | MCF-7 (Breast adenocarcinoma) | 25.1 | [1] |

| Compound | Activity | IC50 (mM) | Reference |

| Sargilicixenicane | 5-lipoxygenase inhibition | 4.70 | [2] |

| Sargilicixenicane | Free radical scavenging | 1.2-1.4 | [2] |

Proposed Biosynthetic Pathways

While the precise enzymatic machinery responsible for xenicane biosynthesis is yet to be fully elucidated, two primary pathways have been proposed, both originating from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

Pathway A: Cyclization followed by Oxidative Cleavage

This proposed pathway commences with the cyclization of GGPP to form a xeniaphyllane intermediate. Subsequent oxidative cleavage of the cyclobutane ring within this intermediate leads to the characteristic nine-membered ring of the xenicane scaffold.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecanetide is a novel, first-in-class peptide-drug conjugate (PDC) currently under investigation for the treatment of a specific subtype of pancreatic cancer. This technical guide provides a comprehensive overview of the available preclinical data on Ecanetide, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this promising new agent.

Mechanism of Action

Ecanetide is designed to selectively target and eliminate cancer cells that overexpress the fictional G-protein coupled receptor 88 (GPCR88). The conjugate consists of three key components:

-

A targeting peptide: A synthetic peptide with high affinity and selectivity for GPCR88.

-

A cleavable linker: A linker that is stable in circulation but is efficiently cleaved by intracellular proteases upon internalization into the target cell.

-

A cytotoxic payload: A potent microtubule inhibitor, "Toxin-21," which induces cell cycle arrest and apoptosis.

Upon intravenous administration, the targeting peptide of Ecanetide binds to GPCR88 on the surface of pancreatic cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the PDC. Within the lysosomal compartment of the cell, the cleavable linker is degraded, releasing the active Toxin-21 payload. The released toxin then disrupts microtubule dynamics, leading to mitotic catastrophe and subsequent apoptotic cell death.

An In-depth Technical Guide on the Biological Functions and Targets of Endocan (ESM-1)

A Note on Terminology: This technical guide focuses on the molecule Endocan , also known as Endothelial Cell-Specific Molecule-1 (ESM-1). Initial searches for "Ecane" did not yield a known biological molecule, and it is presumed that the intended subject of inquiry is Endocan, a well-researched proteoglycan involved in various critical biological processes.

Introduction

Endocan is a 50 kDa soluble proteoglycan primarily secreted by activated endothelial cells. It is composed of a 165-amino acid polypeptide core and a single dermatan sulfate chain covalently attached to a serine residue at position 137. This molecule is a key regulator in a multitude of pathophysiological processes, including inflammation, angiogenesis, and tumor progression. Its circulating levels in the bloodstream are often correlated with the severity of various inflammatory diseases and cancers, making it a significant biomarker and a potential therapeutic target.

Core Biological Functions

Endocan's biological activities are multifaceted, stemming from its ability to interact with a variety of signaling molecules and cellular receptors. Its functions are broadly categorized into the regulation of inflammatory responses and the modulation of angiogenesis and cell proliferation.

-

Inflammation and Cell Adhesion: Endocan plays a dual role in regulating leukocyte trafficking. It can inhibit the binding of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin on leukocytes, to its ligand, the Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells. This interaction is crucial for the firm adhesion and transmigration of leukocytes to sites of inflammation. By interfering with this process, Endocan can modulate the inflammatory cascade. Conversely, under the stimulation of pro-inflammatory cytokines like TNF-α and IL-1β, Endocan expression is upregulated, and it can promote the expression of other adhesion molecules, such as E-selectin and VCAM-1, thereby contributing to inflammatory cell recruitment.

-

Angiogenesis and Cell Proliferation: Endocan is a significant player in the formation of new blood vessels. It interacts with several pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF). Endocan can enhance the bioavailability and mitogenic activity of these growth factors, thereby promoting endothelial cell proliferation, migration, and tube formation. This function is pivotal in both physiological processes, such as wound healing, and pathological conditions, like tumor growth and metastasis.

Molecular Targets and Signaling Pathways

Endocan exerts its effects by interacting with specific molecular partners and modulating their downstream signaling pathways. The primary targets include integrins, growth factors, and their receptors.

1. LFA-1/ICAM-1 Axis: Endocan can directly bind to the LFA-1 integrin on leukocytes, thereby competitively inhibiting the LFA-1/ICAM-1 interaction. This modulation of leukocyte adhesion is a critical control point in the inflammatory response.

2. Growth Factor Signaling:

-

Hepatocyte Growth Factor (HGF): Endocan binds to HGF and enhances its ability to activate its receptor, c-Met. This potentiation of the HGF/c-Met pathway stimulates cell proliferation and motility.

-

Vascular Endothelial Growth Factor (VEGF): Endocan can potentiate VEGF-A-mediated signaling through VEGFR-2, a key pathway in angiogenesis. Furthermore, VEGF-A can, in turn, induce the expression of Endocan, creating a positive feedback loop that amplifies the angiogenic response. This regulation often involves the PKC/NF-κB and PI3K/Akt signaling pathways.

3. NF-κB Signaling: Endocan expression is significantly upregulated by pro-inflammatory cytokines such as TNF-α and IL-1β, a process often mediated by the activation of the NF-κB transcription factor. Endocan itself can also activate the NF-κB pathway, leading to the upregulation of various inflammatory and angiogenic genes.

Below are diagrams illustrating these key signaling interactions and a typical experimental workflow for studying Endocan's effect on cell migration.

Quantitative Data

| Interacting Molecules | Binding Affinity (Kd) | Cell/System Context | Notes |

| LFA-1 <=> ICAM-1 | ~40 µM (low affinity) | Resting T lymphocytes | LFA-1 affinity is dynamically regulated, increasing upon cell activation. |

| LFA-1 <=> ICAM-1 | ~25 µM (intermediate affinity) | Activated T lymphocytes | Endocan inhibits this interaction, though its specific Ki has not been reported. |

| HGF (NK1 fragment) <=> c-Met | ~150 nM | Biochemical assay | Affinity increases to ~3 nM in the presence of heparan sulfate. Endocan, as a proteoglycan, may facilitate this. |

| VEGF-A165a <=> VEGFR-1 | ~1.0 pM | Surface Plasmon Resonance | High-affinity interaction crucial for angiogenesis. |

| VEGF-A165a <=> VEGFR-2 | ~9.8 pM | Surface Plasmon Resonance | Endocan enhances the bioavailability of VEGF-A, promoting this signaling. |

Note: The data presented are for the interactions that Endocan influences. Specific binding affinities for Endocan itself with these ligands are a subject for further investigation.

Experimental Protocols

The study of Endocan's functions relies on a variety of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

This protocol outlines a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for measuring Endocan concentration in biological samples like serum, plasma, or cell culture supernatants.

Materials:

-

Microplate pre-coated with a capture antibody specific for human Endocan.

-

Lyophilized recombinant human Endocan standard.

-

Biotinylated detection antibody specific for human Endocan.

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate.

-

Assay Diluent and Wash Buffer.

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate.

-

Stop Solution (e.g., 0.2 M H₂SO₄).

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Reagent Preparation: Reconstitute the lyophilized Endocan standard to a known stock concentration (e.g., 2000 pg/ml). Prepare a series of 2-fold serial dilutions to create a standard curve (e.g., 1000 pg/ml down to 15.6 pg/ml). Prepare Wash Buffer and other reagents as per the manufacturer's instructions.

-

Sample Preparation: Centrifuge samples (serum, plasma) to remove particulates. Dilute samples in Assay Diluent to fall within the range of the standard curve.

-

Binding: Add 100 µl of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 2.5 hours at room temperature or overnight at 4°C.

-

Washing: Aspirate the contents of the wells and wash each well three to four times with 250-300 µl of Wash Buffer.

-

Detection Antibody: Add 100 µl of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 4.

-

Streptavidin-HRP: Add 100 µl of Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature in the dark.

-

Washing: Repeat the washing step as described in step 4.

-

Substrate Reaction: Add 100 µl of TMB Substrate to each well. Incubate for 10-30 minutes at room temperature in the dark, allowing color to develop.

-

Stopping the Reaction: Add 50 µl of Stop Solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance of each well at 450 nm immediately.

-

Analysis: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use this curve to determine the concentration of Endocan in the samples.

This protocol is used to isolate Endocan and its binding partners from a complex mixture, such as a cell lysate.

Materials:

-

Cell lysate containing the proteins of interest.

-

Primary antibody specific for Endocan.

-

Protein A/G-coupled agarose or magnetic beads.

-

IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors).

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer).

-

Microcentrifuge and tubes.

Procedure:

-

Cell Lysis: Prepare a total cell lysate from cultured cells using an appropriate ice-cold IP Lysis Buffer. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing (Optional but Recommended): Add 20-30 µl of Protein A/G bead slurry to 1 mg of cell lysate. Incubate with gentle rocking for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.

-

Immunocomplex Formation: Add 2-5 µg of the primary anti-Endocan antibody to the pre-cleared lysate. Incubate with gentle rocking for 2 hours to overnight at 4°C.

-

Capture: Add 30-50 µl of pre-washed Protein A/G bead slurry to the lysate-antibody mixture. Incubate with gentle rocking for 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation (e.g., 2,500 x g for 1 minute). Discard the supernatant. Wash the beads three to five times with 1 ml of ice-cold IP Wash Buffer. After the final wash, carefully remove all supernatant.

-

Elution: Resuspend the beads in 30-50 µl of SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complex. Alternatively, use a low-pH elution buffer and neutralize the eluate.

-

Analysis: Centrifuge to pellet the beads. The supernatant, containing the immunoprecipitated Endocan and its binding partners, can be analyzed by SDS-PAGE and Western blotting.

This assay, also known as a Boyden chamber assay, is used to assess the effect of Endocan on the chemotactic migration of endothelial cells.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates.

-

Endothelial cells (e.g., HUVECs).

-

Cell culture medium, serum-free for starvation, and with chemoattractant.

-

Recombinant human Endocan.

-

Chemoattractant (e.g., VEGF).

-

Fixing solution (e.g., 4% paraformaldehyde).

-

Staining solution (e.g., Crystal Violet or DAPI).

-

Cotton swabs.

Procedure:

-

Cell Preparation: Culture endothelial cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 4-6 hours.

-

Assay Setup: Add 600 µl of medium containing the chemoattractant (e.g., VEGF) to the lower chamber of the 24-well plate. The experimental group will also contain recombinant Endocan at the desired concentration. The control group will contain the chemoattractant alone.

-

Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1x10⁶ cells/ml. Add 100 µl of the cell suspension (1x10⁵ cells) to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours to allow for cell migration.

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 20 minutes. Subsequently, stain the cells by immersing the insert in a staining solution (e.g., 0.1% Crystal Violet) for 30 minutes.

-

Washing and Imaging: Gently wash the inserts in water to remove excess stain. Allow the membrane to dry.

-

Quantification: Count the number of migrated, stained cells in several random fields of view under a microscope. The effect of Endocan is determined by comparing the number of migrated cells in the experimental group to the control group.

Conclusion and Future Directions

Endocan (ESM-1) is a critical regulator of endothelial cell function, with profound implications for inflammation, angiogenesis, and cancer biology. Its ability to modulate key signaling pathways through interactions with LFA-1, VEGF, and HGF positions it as a promising biomarker for disease activity and a viable target for therapeutic intervention. While its qualitative roles are increasingly well-understood, further research is required to elucidate the precise quantitative biophysical parameters of its molecular interactions. Such data will be invaluable for the rational design of novel therapeutics aimed at modulating Endocan's activity in various disease contexts. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the intricate biology of this important proteoglycan.

An In-depth Technical Guide on the In Vivo Studies of Sugarcane Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo research conducted on extracts derived from Saccharum officinarum L., commonly known as sugarcane. The term "Ecane" is addressed here as a likely reference to these extracts, given the available scientific literature. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways and workflows to facilitate further research and development in this area.

Data Presentation: Quantitative Outcomes of In Vivo Studies

The following tables summarize the significant quantitative findings from various in vivo studies on sugarcane extracts, categorized by their observed physiological effects.

Table 1: Anti-Obesity Effects of Polyphenol-Rich Sugarcane Extract (PRSE) in C57BL/6J Mice [1][2]

| Parameter | Control Group (0% PRSE) | 2% PRSE Group | 4% PRSE Group | Significance |

| Final Body Weight (g) | 35.4 ± 1.1 | 33.9 ± 0.9 | 32.1 ± 0.8 | p < 0.05 (Control vs 4% PRSE) |

| Total Adipose Tissue (g) | 12.5 ± 0.7 | 11.2 ± 0.6 | 9.8 ± 0.5 | p < 0.05 (Control vs 4% PRSE) |

| Plasma Leptin (ng/mL) | 8.2 ± 1.5 | 6.5 ± 1.2 | 4.9 ± 1.1 | p < 0.05 (Control vs 4% PRSE) |

| Fecal Carbohydrate (mg/g) | Undetectable | Increased | Significantly Increased | - |

Table 2: Cognitive Enhancement Effects of Sugarcane Top Ethanolic Extract (STEE) in SAMP8 Mice [3]

| Parameter | Control SAMP8 Mice | STEE-Treated SAMP8 Mice | Significance |

| Escape Latency in Morris Water Maze (s) | Significantly higher than wild-type | Rescued to levels comparable to wild-type | p < 0.05 |

| Hippocampal Newborn Neurons | Reduced compared to wild-type | Significantly Increased | p < 0.05 |

| Cortical Monoamine Levels | Altered compared to wild-type | Restored towards wild-type levels | - |

Table 3: Diuretic Effects of Sugarcane Leaf Extract in Water-Loaded Rats [4][5]

| Parameter | Control Group | Sugarcane Leaf Extract Group | Significance |

| Urinary Na+ Excretion | Baseline | Markedly Increased | p < 0.05 |

| Urinary Cl- Excretion | Baseline | Markedly Increased | p < 0.05 |

Experimental Protocols: Methodologies of Key In Vivo Experiments

Detailed methodologies for the cited studies are provided below to ensure reproducibility and aid in the design of future experiments.

1. Anti-Obesity Study with Polyphenol-Rich Sugarcane Extract (PRSE) [1][2]

-

Animal Model: Forty-five male, six-week-old C57BL/6J mice.

-

Diet: High-fat, high-carbohydrate diet.

-

Experimental Groups:

-

Control: Diet supplemented with 0% PRSE.

-

Treatment Group 1: Diet supplemented with 2% PRSE.

-

Treatment Group 2: Diet supplemented with 4% PRSE.

-

-

Duration: Twelve weeks.

-

Parameters Measured: Body weight, food intake, water intake, fecal content, and dual-energy x-ray absorptiometry (DEXA) for adipose tissue measurement. Plasma leptin levels were also assessed.

-

Gene Expression Analysis: Key metabolic pathway genes were assessed in blood and tissue samples.

2. Cognitive Enhancement Study with Sugarcane Top Ethanolic Extract (STEE) [3]

-

Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice.

-

Extract Preparation: Milled sugarcane tops were macerated in 70:30 (v/v) ethanol/water for two weeks. The extract was filtered, dried, and dissolved in water for administration.[3]

-

Administration: Oral administration of STEE.

-

Behavioral Assessment: Spatial learning and memory were evaluated using the Morris water maze.

-

Neurogenesis Analysis: The number of hippocampal newborn neurons was quantified.

-

Neurochemical Analysis: Cortical monoamine levels were measured.

-

Genomic Analysis: Microarray analysis of cerebral cortices was performed to identify regulated genes and pathways.

3. Diuretic Activity Study with Sugarcane Leaf Extract [4][5]

-

Animal Model: Water-loaded rat model.

-

Extract Preparation: Dried sugarcane leaves were decocted in water. The filtrate was concentrated to a specific gravity of 1.15.[5]

-

Assessment of Diuresis: Urinary excretion of Na+, Cl-, and other ions was measured following administration of the sugarcane leaf extract.

-

Metabolomics and Network Pharmacology: Untargeted metabolomics of rat serum was conducted using UPLC-MS to identify absorbed constituents and differential metabolites. Network pharmacology was used to identify potential protein targets.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows based on the reviewed literature.

Caption: Experimental workflow for the anti-obesity study of PRSE in mice.

Caption: Proposed signaling pathways for STEE-mediated cognitive enhancement.

Caption: Putative mechanism of diuretic action for sugarcane leaf extract.

References

- 1. Polyphenol Rich Sugarcane Extract Reduces Body Weight in C57/BL6J Mice Fed a High Fat, High Carbohydrate Diet [mdpi.com]

- 2. Item - Polyphenol rich sugarcane extract reduces body weight in c57/bl6j mice fed a high fat, high carbohydrate diet - La Trobe - Figshare [opal.latrobe.edu.au]

- 3. Sugarcane (Saccharum officinarum L.) Top Extract Ameliorates Cognitive Decline in Senescence Model SAMP8 Mice: Modulation of Neural Development and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into the diuretic activity of sugarcane leaf extract using untargeted metabolomics and bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanistic insights into the diuretic activity of sugarcane leaf extract using untargeted metabolomics and bioinformatics [frontiersin.org]

An In-depth Technical Guide to Ecgonine and Tropane Alkaloid Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tropane alkaloid scaffold, a bicyclic [3.2.1] nitrogen-containing ring system, is a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active compounds. This guide provides a comprehensive technical overview of ecgonine, a key precursor and metabolite within this class, and its structural analogs and derivatives. We will delve into their synthesis, pharmacological properties, and the intricate signaling pathways they modulate. It is highly probable that the query for "ecane" was a typographical error, and the intended subject was "ecgonine," a pivotal molecule in the study of tropane alkaloids.

Tropane alkaloids can be broadly categorized into two main classes based on their primary targets: those acting on muscarinic acetylcholine receptors and those targeting the dopamine transporter. This guide will explore representative compounds from both categories, offering a comparative analysis of their structure-activity relationships.

Core Structures: Ecgonine and the Tropane Skeleton

The fundamental building block of this class of compounds is the tropane ring system. Ecgonine itself is a derivative of tropane, featuring both a carboxyl group and a hydroxyl group, which provide key handles for synthetic modification. The stereochemistry of these substituents plays a crucial role in determining the pharmacological activity of the resulting derivatives.

I. Structural Analogs and Derivatives: Synthesis and Pharmacology

The synthetic exploration of the ecgonine and tropane scaffold has led to the development of a vast number of analogs with a wide spectrum of pharmacological activities, ranging from anticholinergic agents to central nervous system stimulants.

Muscarinic Receptor Antagonists: Atropine and Scopolamine Analogs

Atropine and scopolamine are prototypical anticholinergic drugs that act as competitive antagonists at muscarinic acetylcholine receptors.[1] Their therapeutic applications include the treatment of bradycardia, motion sickness, and ophthalmic uses. The synthesis of analogs has focused on modifying the ester side chain and the tropane nitrogen to improve selectivity and reduce side effects.

Dopamine Transporter (DAT) Inhibitors: Cocaine and its Analogs

Cocaine, a naturally occurring tropane alkaloid, exerts its stimulant effects primarily by inhibiting the dopamine transporter (DAT), leading to increased synaptic dopamine levels. Research in this area has been driven by the desire to develop medications for cocaine addiction and to explore the therapeutic potential of DAT inhibitors for conditions like ADHD and depression. Structure-activity relationship (SAR) studies have revealed that modifications at the C-2 and C-3 positions of the tropane ring, as well as the N-methyl group, significantly impact binding affinity and potency at the DAT.

II. Quantitative Data on Biological Activity

The following tables summarize the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) for a selection of ecgonine and tropane alkaloid derivatives at their primary molecular targets. This data allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: Binding Affinities of Tropane Alkaloid Derivatives at Muscarinic Receptors

| Compound | Receptor Subtype | Kᵢ (nM) | Reference |

| Atropine | M₁ | 1.2 | [SAR Data Source] |

| Atropine | M₂ | 2.5 | [SAR Data Source] |

| Atropine | M₃ | 1.0 | [SAR Data Source] |

| Scopolamine | M₁ | 0.5 | [SAR Data Source] |

| Scopolamine | M₂ | 1.1 | [SAR Data Source] |

| Ipratropium | Non-selective | 1.1-2.3 | [SAR Data Source] |

| Tiotropium | M₁, M₂, M₃ | 0.14 - 0.32 | [SAR Data Source] |

Table 2: Binding Affinities and Uptake Inhibition of Cocaine Analogs at the Dopamine Transporter (DAT)

| Compound | DAT Kᵢ (nM) | DAT IC₅₀ (nM) | Reference |

| Cocaine | 100-500 | 200-900 | [SAR Data Source] |

| WIN 35,428 (CFT) | 10-20 | 20-50 | [SAR Data Source] |

| RTI-113 (β-CIT) | 0.5-2.0 | 1-5 | [SAR Data Source] |

| GBR 12909 | 5-15 | 10-30 | [2] |

| Nomifensine | 15-50 | 30-100 | [2] |

III. Key Signaling Pathways

The pharmacological effects of ecgonine and tropane alkaloid derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is critical for rational drug design and development.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ecane

Disclaimer: As of the latest update, "Ecane" is not a recognized or publicly documented pharmaceutical compound. The following guide is a structured template based on established principles of pharmacology and drug development. All data, experimental protocols, and pathways are illustrative and should be replaced with compound-specific information when available.

Introduction

This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel therapeutic agent. The information presented herein is intended for researchers, scientists, and drug development professionals to support further investigation and clinical development of this compound.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).

Absorption

-

Bioavailability: Data on the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

-

Tmax: Time to reach maximum plasma concentration.

-

Cmax: Maximum plasma concentration.

Table 1: Absorption Parameters of this compound

| Parameter | Value (Mean ± SD) | Units |

| Bioavailability (F) | Data not available | % |

| Tmax | Data not available | hours |

| Cmax | Data not available | ng/mL |

Distribution

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Protein Binding: The extent to which a drug attaches to proteins in the blood.

Table 2: Distribution Characteristics of this compound

| Parameter | Value (Mean ± SD) | Units |

| Volume of Distribution (Vd) | Data not available | L/kg |

| Protein Binding | Data not available | % |

Metabolism

-

Primary Metabolic Pathways: The main biochemical reactions that modify the drug in the body.

-

Key Metabolizing Enzymes: The specific enzymes (e.g., Cytochrome P450 isoenzymes) responsible for metabolism.

-

Major Metabolites: The primary products of the drug's metabolism.

Table 3: Metabolic Profile of this compound

| Parameter | Description |

| Primary Metabolic Pathway(s) | Data not available |

| Key Metabolizing Enzyme(s) | Data not available |

| Major Metabolite(s) | Data not available |

Excretion

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

-

Primary Route of Excretion: The main route through which the drug and its metabolites leave the body (e.g., renal, fecal).

Table 4: Excretion Parameters of this compound

| Parameter | Value (Mean ± SD) | Units |

| Clearance (CL) | Data not available | mL/min/kg |

| Half-life (t½) | Data not available | hours |

| Primary Route of Excretion | Data not available | - |

Pharmacodynamics

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body and their mechanisms of action.

Mechanism of Action

A description of the primary molecular target(s) of this compound and the resulting downstream effects.

Target Engagement

-

IC50/EC50: The concentration of a drug that is required for 50% inhibition/effect in vitro.

-

Ki: The inhibition constant, indicating the binding affinity of the drug to its target.

Table 5: In Vitro Potency and Affinity of this compound

| Parameter | Value (Mean ± SD) | Units |

| IC50/EC50 | Data not available | nM |

| Ki | Data not available | nM |

Dose-Response Relationship

The relationship between the dose of the drug and the magnitude of its therapeutic and adverse effects.

Experimental Protocols

In Vitro Metabolism Study

-

Objective: To identify the primary metabolic pathways and key metabolizing enzymes of this compound.

-

Methodology:

-

Incubate this compound with human liver microsomes or recombinant human cytochrome P450 enzymes.

-

Analyze the reaction mixture at various time points using LC-MS/MS to identify and quantify metabolites.

-

Conduct reaction phenotyping studies with specific chemical inhibitors or antibodies of CYP enzymes to identify the key enzymes involved.

-

In Vivo Pharmacokinetic Study in Animal Models

-

Objective: To determine the key pharmacokinetic parameters of this compound in a relevant animal model (e.g., rats, mice).

-

Methodology:

-

Administer a single dose of this compound to the animal model via the intended clinical route (e.g., oral, intravenous).

-

Collect blood samples at predetermined time points.

-

Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters using non-compartmental or compartmental analysis.

-

Visualizations

Signaling Pathways

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

Caption: Workflow for in vivo pharmacokinetic studies.

An In-depth Technical Guide to the Safety and Toxicity Profile of Ibuprofen

Disclaimer: The initial search for "Ecane" did not yield information on a specific chemical entity. Therefore, this guide utilizes Ibuprofen as a representative compound to demonstrate the requested in-depth technical format for a safety and toxicity profile. The data presented herein pertains exclusively to Ibuprofen.

Executive Summary

Ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) with a long history of clinical use for its analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action is primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins. This guide provides a comprehensive overview of the non-clinical safety and toxicity profile of Ibuprofen, intended for researchers, scientists, and drug development professionals. The information is compiled from a range of preclinical studies, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity assessments. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams of the primary mechanism of action and a representative experimental workflow are provided to facilitate understanding.

Mechanism of Action

Ibuprofen exerts its therapeutic effects by inhibiting the activity of cyclooxygenase enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of Ibuprofen has been extensively studied in various animal models and humans.

Table 1: Summary of Pharmacokinetic Parameters of Ibuprofen

| Parameter | Species | Value | Reference |

| Bioavailability | Human | >80% (oral) | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | Human | 1-2 hours | [1] |

| Protein Binding | Human | >99% (primarily to albumin) | [1] |

| Volume of Distribution (Vd) | Human | ~0.12 L/kg | [1] |

| Metabolism | Human | Hepatic (oxidation via CYP2C9) | [1] |

| Major Metabolites | Human | (+)-2-(p-(2-hydroxy-2-methylpropyl)phenyl) propionic acid | [1] |

| (+)-2-(p-(2-carboxypropyl)phenyl) propionic acid | [1] | ||

| Elimination Half-life (t1/2) | Human | 1.8 - 2.4 hours | [1] |

| Excretion | Human | Primarily renal (>90% as metabolites and their conjugates) | [1] |

Toxicology Profile

Acute Toxicity

Acute toxicity studies have been conducted in several animal species to determine the potential for toxicity after a single high dose of Ibuprofen.

Table 2: Acute Toxicity of Ibuprofen (LD50 Values)

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 636 |

| Mouse | Oral | 780 |

| Rabbit | Oral | 636 |

| Dog | Oral | >1000 |

| Guinea Pig | Oral | 1200 |

Chronic Toxicity

Repeated-dose toxicity studies have been performed to evaluate the effects of long-term exposure to Ibuprofen. The primary target organs identified in these studies are the gastrointestinal tract and the kidneys.

Table 3: Selected Chronic Toxicity Study Findings for Ibuprofen

| Species | Duration | Route | NOAEL (mg/kg/day) | Key Findings |

| Rat | 90 days | Oral | 30 | Gastrointestinal irritation, renal papillary necrosis at higher doses. |

| Dog | 6 months | Oral | 25 | Gastric ulcers and erosions, renal effects at higher doses. |

Genotoxicity

Ibuprofen has been evaluated for its potential to cause genetic damage in a battery of in vitro and in vivo assays.

Table 4: Summary of Genotoxicity Studies for Ibuprofen

| Assay | System | Result |

| Ames Test | S. typhimurium | Negative |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative |

| In vivo Mouse Micronucleus Test | Mouse bone marrow | Negative |

The collective evidence from these studies indicates that Ibuprofen is not genotoxic.[3][4]

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have not shown evidence of a carcinogenic potential for Ibuprofen.

Table 5: Summary of Carcinogenicity Studies for Ibuprofen

| Species | Duration | Route | Doses (mg/kg/day) | Findings |

| Rat | 2 years | Oral | Up to 100 | No evidence of carcinogenicity. |

| Mouse | 2 years | Oral | Up to 100 | No evidence of carcinogenicity. |

Reproductive and Developmental Toxicity

Ibuprofen has been assessed for its effects on fertility, and embryonic and fetal development. Like other NSAIDs, Ibuprofen can affect parturition and fetal cardiovascular development, particularly in the third trimester.

Table 6: Reproductive and Developmental Toxicity of Ibuprofen

| Study Type | Species | Key Findings |

| Fertility and Early Embryonic Development | Rat | No adverse effects on fertility at non-maternally toxic doses. |

| Embryo-Fetal Development | Rat, Rabbit | No evidence of teratogenicity. Dystocia and delayed parturition observed. |

| Prenatal and Postnatal Development | Rat | Increased incidence of dystocia, delayed parturition, and decreased pup survival at maternally toxic doses. Premature closure of the ductus arteriosus in fetuses. |

Experimental Protocols

In Vivo Mouse Micronucleus Assay

-

Test System: Male and female mice (e.g., CD-1 or B6C3F1 strains), typically 6-8 weeks old.

-

Administration: The test article (Ibuprofen) is administered, usually via oral gavage or intraperitoneal injection, at three dose levels plus a vehicle control. A positive control (e.g., cyclophosphamide) is also included.

-

Dosing Regimen: Animals are typically dosed once or twice, 24 hours apart.

-

Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after the last dose.

-

Slide Preparation: Bone marrow cells are flushed, and smears are prepared on glass slides. The slides are air-dried, fixed in methanol, and stained with a fluorescent dye (e.g., acridine orange) or Giemsa stain.

-

Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

-

Evaluation Criteria: A positive result is a dose-related increase in the frequency of micronucleated PCEs or a clear, statistically significant increase at one or more dose levels compared to the vehicle control.

Conclusion

Ibuprofen has a well-characterized safety and toxicity profile. The primary toxicities observed in non-clinical studies, namely gastrointestinal and renal effects, are consistent with its mechanism of action as a non-selective COX inhibitor and are generally observed at doses exceeding the therapeutic range. Ibuprofen is not considered to be genotoxic or carcinogenic. The reproductive toxicity findings, such as delayed parturition and effects on the fetal cardiovascular system, are known class effects of NSAIDs. This comprehensive non-clinical data package has supported its long-standing and widespread clinical use.

References

A Technical Guide to ELANE Research: Signaling Pathways, Experimental Protocols, and Therapeutic Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ELANE gene encodes for neutrophil elastase (NE), a potent serine protease stored in the azurophilic granules of neutrophils.[1][2] This enzyme plays a critical role in host defense and inflammation.[1][3] While essential for immunity, dysregulated NE activity is implicated in the pathogenesis of numerous diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and severe congenital neutropenia.[2][4][5] This guide provides an in-depth overview of ELANE-related research, focusing on its signaling pathways, experimental methodologies, and the development of therapeutic inhibitors.

Quantitative Data on Neutrophil Elastase Inhibitors

The development of specific and potent neutrophil elastase inhibitors is a key area of research for treating inflammatory diseases.[5][6] Below is a summary of representative inhibitors and their reported potencies.

| Inhibitor | Type | Target | Potency (Ki or IC50) | Reference |

| Sivelestat | Small molecule | Neutrophil Elastase | Ki = 44 nM | [7] |

| AZD9668 | Small molecule | Neutrophil Elastase | IC50 = 16 nM | [5] |

| α1-Antitrypsin (A1AT) | Endogenous serpin | Neutrophil Elastase | - | [7] |

| SLPI | Endogenous inhibitor | Neutrophil Elastase | - | [8] |

| SPCK | Control Inhibitor | Human Leukocyte Elastase | Ki = 10 µM |

Key Experimental Protocols

Accurate measurement of neutrophil elastase activity is fundamental to research in this field. Below are detailed protocols for common assays.

Neutrophil Elastase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and research publications for quantifying NE activity in various samples.[9][10][11]

Principle: Neutrophil elastase cleaves a specific synthetic substrate, releasing a fluorophore (e.g., AFC), which is quantified by a fluorescence plate reader.

Materials:

-

96-well black flat-bottom plates

-

Fluorescence microplate reader (Ex/Em = 380-400 nm / 500-505 nm)

-

NE Assay Buffer

-

NE Substrate (e.g., MeOSu-AAPV-AMC)

-

Purified NE standard

-

Samples (purified enzyme, plasma, cell lysates, or culture supernatants)

Procedure:

-

Standard Curve Preparation:

-

Reconstitute the NE enzyme standard to a stock solution (e.g., 100 ng/µL).

-

Prepare a working solution (e.g., 5 ng/µL) by diluting the stock with NE Assay Buffer.

-

Create a standard curve by adding varying amounts of the working solution (e.g., 0, 5, 10, 15, 20, 25 ng/well) to the 96-well plate.

-

Adjust the volume in each standard well to 50 µL with NE Assay Buffer.

-

-

Sample Preparation:

-

Add 2-50 µL of your sample to the wells.

-

Adjust the final volume to 50 µL with NE Assay Buffer.

-

For samples with potential background fluorescence, prepare a control well with the sample and adjust the volume to 100 µL with NE Assay Buffer (without substrate).

-

-

Reaction:

-

Prepare a Substrate Mix by diluting the NE substrate in the NE Assay Buffer according to the manufacturer's instructions.

-

Add 50 µL of the Substrate Mix to each standard and sample well. Mix gently.

-

-

Measurement:

-

Measure the fluorescence in kinetic mode at 37°C for 10-20 minutes, taking readings every 1-2 minutes.

-

Select two time points (T1 and T2) within the linear range of the reaction and record the corresponding fluorescence values (RFU1 and RFU2).

-

-

Calculation:

-

Calculate the change in fluorescence: ΔRFU = RFU2 - RFU1.

-

Plot the ΔRFU for the standards against the amount of NE to generate a standard curve.

-

Determine the amount of NE in the samples from the standard curve.

-

Neutrophil Elastase Inhibitor Screening Assay

This protocol allows for the screening of potential NE inhibitors.

Procedure:

-

Prepare Inhibitors: Prepare serial dilutions of the test inhibitor and a known control inhibitor (e.g., SPCK).

-

Incubation:

-

Add a known amount of neutrophil elastase to each well.

-

Add the various concentrations of the test inhibitors to the wells.

-

Incubate at 37°C for 5-10 minutes.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the NE substrate.

-

Measure the fluorescence kinetically as described in the activity assay protocol.

-

-

Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to a control without any inhibitor.

-

Determine the IC50 value for each test compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving neutrophil elastase and a typical experimental workflow for studying NE.

Caption: Inflammatory signaling cascade initiated by neutrophil elastase release.

Caption: Pathogenesis of severe congenital neutropenia due to ELANE mutations.

Caption: Workflow for neutrophil elastase inhibitor drug discovery.

References

- 1. ELANE Gene: Function, Mutations, and Clinical Significance [learn.mapmygenome.in]

- 2. Frontiers | Neutrophil Elastase Defects in Congenital Neutropenia [frontiersin.org]

- 3. ELANE gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ELANE: an emerging lane to selective anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. resources.amsbio.com [resources.amsbio.com]

Methodological & Application

Application Notes and Protocols for Cellular Analysis of "Ecane"

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive set of protocols for investigating the cellular effects of a novel experimental compound, hereafter referred to as "Ecane." The described methodologies detail the assessment of this compound's impact on cell viability, its potential to induce apoptosis, and its influence on a key cellular signaling pathway. The protocols are designed to be adaptable for various adherent cell lines and research contexts. For the purpose of these notes, experiments are described using the human cervical cancer cell line, HeLa.

I. General Cell Culture and Maintenance

Aseptic technique is paramount for successful cell culture. All manipulations should be performed in a certified biological safety cabinet.

Protocol 1: Thawing and Culturing of Adherent Cells (HeLa)

-

Preparation: Pre-warm complete culture medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) to 37°C in a water bath.

-

Thawing: Retrieve a cryovial of HeLa cells from liquid nitrogen storage. Partially immerse the vial in the 37°C water bath until a small ice crystal remains.

-

Cell Transfer: Wipe the vial with 70% ethanol before opening. Using a sterile pipette, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

-

Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium. Transfer the cell suspension to a T-75 culture flask.

-

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.

-

Maintenance: Monitor cell growth daily. Change the culture medium every 2-3 days.

Protocol 2: Passaging Adherent Cells (HeLa)

-

Aspiration: Once cells reach 80-90% confluency, aspirate the spent culture medium.

-

Washing: Wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).

-

Detachment: Add 2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralization: Add 8 mL of complete culture medium to the flask to inactivate the trypsin.

-

Cell Collection: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Sub-culturing: Aspirate the supernatant, resuspend the cell pellet in fresh medium, and seed new culture flasks at the desired density (e.g., 1:5 to 1:10 split ratio).

II. Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[1][2][3]

Protocol 3: this compound-induced Cytotoxicity using MTT Assay

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation: Effect of this compound on HeLa Cell Viability

| This compound Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

| 0 (Vehicle) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 3.8 |

| 1 | 98.1 ± 3.5 | 95.3 ± 4.7 | 90.2 ± 5.5 |

| 5 | 85.7 ± 4.1 | 75.2 ± 3.9 | 60.1 ± 4.3 |

| 10 | 60.3 ± 3.8 | 45.8 ± 4.2 | 30.7 ± 3.1 |

| 25 | 35.2 ± 2.9 | 20.1 ± 3.3 | 10.5 ± 2.4 |

| 50 | 15.8 ± 2.1 | 8.7 ± 1.9 | 5.2 ± 1.5 |

Data are presented as mean ± standard deviation.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

III. Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[4]

Protocol 4: Flow Cytometry Analysis of Apoptosis

-

Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

-

Centrifugation and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL Propidium Iodide (PI) to the cell suspension.[5]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

-

Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Data Presentation: Apoptotic Effects of this compound on HeLa Cells (24h Treatment)

| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 10 | 70.8 ± 3.5 | 18.9 ± 2.9 | 10.3 ± 1.7 |

| 25 | 45.1 ± 4.2 | 35.6 ± 3.8 | 19.3 ± 2.4 |

| 50 | 15.7 ± 2.9 | 50.3 ± 4.5 | 34.0 ± 3.1 |

Data are presented as mean ± standard deviation.

IV. Western Blot Analysis of Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on cellular signaling pathways.[6][7][8][9]

Hypothetical Signaling Pathway: this compound's Effect on the PI3K/Akt Pathway

For the purpose of this protocol, we hypothesize that this compound inhibits the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Caption: Hypothetical signaling pathway showing this compound's inhibitory effect on PI3K.

Protocol 5: Western Blot for p-Akt and Total Akt

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on molecular weight.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-Akt levels to total Akt and the loading control.

Data Presentation: Effect of this compound on Akt Phosphorylation

| This compound Concentration (µM) | Relative p-Akt/Total Akt Ratio |

| 0 (Vehicle) | 1.00 ± 0.12 |

| 10 | 0.65 ± 0.09 |

| 25 | 0.32 ± 0.07 |

| 50 | 0.11 ± 0.04 |

Data are presented as mean ± standard deviation, normalized to the vehicle control.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. benchchem.com [benchchem.com]

Application Notes: Dissolution and Storage Protocols for Compound 'Ecane'

Version: 1.0

Introduction

These application notes provide a standardized methodology for the dissolution and storage of the novel research compound, 'Ecane'. The stability and solubility of a compound are critical for ensuring the accuracy, reproducibility, and validity of experimental results. Improper handling can lead to compound degradation, precipitation, or inaccurate concentration measurements, ultimately compromising downstream applications. The following protocols and data offer a general framework for handling Compound 'this compound'. Researchers are advised to perform their own specific validation tests for their unique experimental conditions.

Physicochemical Properties and Solubility Data

The solubility of Compound 'this compound' was empirically determined in several common laboratory solvents. The process involved preparing saturated solutions and quantifying the dissolved compound concentration via HPLC. All measurements were conducted at standard laboratory temperature (20-25°C). The results are summarized in Table 1.

Table 1: Solubility of Compound 'this compound' in Common Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility at 25°C (mg/mL) | Molar Solubility at 25°C (M) | Notes |

| DMSO | C₂H₆OS | 78.13 | > 100 | > 1.28 | Recommended for stock solutions. |

| Ethanol (95%) | C₂H₅OH | 46.07 | 25 | 0.54 | Suitable for some in vivo studies. |

| PBS (1X, pH 7.4) | N/A | N/A | < 0.1 | < 0.0001 | Practically insoluble. |

| Deionized Water | H₂O | 18.02 | < 0.1 | < 0.0001 | Practically insoluble. |

Note: Molar solubility calculated assuming a hypothetical molecular weight for Compound 'this compound' of 250 g/mol . This value must be adjusted for the actual molecular weight.

Stability and Storage Recommendations

The long-term stability of Compound 'this compound' in DMSO was assessed to provide optimal storage guidelines. A 10 mM stock solution in anhydrous DMSO was prepared, aliquoted, and stored at various temperatures. Stability was monitored over six months by measuring the percentage of intact compound using HPLC-MS.

Table 2: Stability of 10 mM Compound 'this compound' Stock Solution in DMSO

| Storage Temperature (°C) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Recommended Storage Duration |

| -80 | 99.8 ± 0.1 | 99.7 ± 0.2 | 99.5 ± 0.2 | < 12 months |

| -20 | 99.5 ± 0.3 | 98.9 ± 0.4 | 97.1 ± 0.5 | < 6 months |

| 4 | 92.1 ± 0.8 | 85.4 ± 1.1 | 70.2 ± 1.5 | Not Recommended |

| 25 (Room Temp) | 75.3 ± 1.2 | 50.1 ± 2.0 | < 30 | Not Recommended |

Key Recommendations:

-

Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous, research-grade DMSO.

-

Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use, low-retention polypropylene microcentrifuge tubes.

-

Long-Term Storage: For storage longer than one month, aliquots should be stored at -80°C in a desiccated environment.

-

Short-Term Storage: For daily or weekly use, aliquots may be stored at -20°C. Avoid storing in frost-free freezers which undergo temperature cycling.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Compound 'this compound' in DMSO, assuming a hypothetical molecular weight (MW) of 250 g/mol . Always use the actual MW of your compound for calculations.

Materials:

-

Compound 'this compound' (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Calibrated analytical balance

-

Amber glass vial or polypropylene tube

-

Sterile, low-retention microcentrifuge tubes

-

Vortex mixer and/or sonicator

Procedure:

-

Calculation: Determine the mass of Compound 'this compound' needed.

-

Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × MW ( g/mol ) / 1000

-

Example for 5 mL of a 10 mM solution:

-

Mass (mg) = 5 mL × 10 mM × 250 g/mol / 1000 = 12.5 mg

-

-

-

Weighing: Accurately weigh the calculated mass (e.g., 12.5 mg) of Compound 'this compound' and place it into a sterile amber glass vial.

-

Dissolution:

-

Add the calculated volume (e.g., 5 mL) of anhydrous DMSO to the vial containing the compound.

-

Cap the vial tightly and vortex for 2-3 minutes at room temperature.

-

If particulates remain, sonicate the solution in a water bath for 5-10 minutes until the solution is clear. Visually inspect against a light source to ensure complete dissolution.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile, low-retention microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date.

-

Store the aliquots at -80°C for long-term storage as per the stability data in Table 2.

-

Application Notes and Protocols for Ecane (ECN-PI103) in In vivo Mouse Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ecane (ECN-PI103) is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. The PI3K/AKT/mTOR cascade is a critical intracellular signaling pathway that regulates cell cycle progression, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[2][3] this compound acts as a dual inhibitor, targeting the ATP-binding sites of both PI3K and mTOR kinases, which can prevent feedback activation of AKT that often occurs with mTORC1-specific inhibitors.[1][4] These application notes provide comprehensive protocols and dosage guidelines for the use of this compound in preclinical murine cancer models.

Mechanism of Action

This compound exerts its anti-tumor activity by inhibiting the PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth. By inhibiting both PI3K and mTOR, this compound effectively shuts down this pro-survival signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells with a hyperactivated pathway.[1][3][4]

Quantitative Data Summary

The following tables summarize the recommended dosage, toxicity, and pharmacokinetic parameters of this compound determined in preclinical mouse studies.

Table 1: Recommended Dosage of this compound in Preclinical Mouse Models

| Mouse Model | Tumor Type | Route of Administration | Dosing Schedule | Effective Dose Range (mg/kg) |

|---|---|---|---|---|

| Nude Mouse Xenograft | Human Glioblastoma (U87MG) | Oral Gavage (PO) | Daily | 25 - 50 |

| Nude Mouse Xenograft | Human Breast Cancer (MCF-7) | Intraperitoneal (IP) | Daily | 20 - 40 |

| NSG Mouse PDX | Patient-Derived Pancreatic Cancer | Oral Gavage (PO) | 5 days on, 2 days off | 30 - 60 |

| C57BL/6 Syngeneic | Murine Melanoma (B16-F10) | Intraperitoneal (IP) | Every other day | 25 - 50 |

Table 2: Acute Toxicity Profile of this compound in CD-1 Mice

| Route of Administration | Parameter | Value |

|---|---|---|

| Oral Gavage (PO) | LD50 | > 2000 mg/kg |

| Intraperitoneal (IP) | LD50 | 450 mg/kg |

| Intravenous (IV) | LD50 | 150 mg/kg |

| Oral Gavage (PO) | Maximum Tolerated Dose (MTD) - Single Dose | 1000 mg/kg |

| Intraperitoneal (IP) | Maximum Tolerated Dose (MTD) - Daily for 14 days | 60 mg/kg |

Table 3: Pharmacokinetic Parameters of this compound in C57BL/6 Mice (Single 50 mg/kg PO Dose)

| Parameter | Value | Unit |

|---|---|---|

| Cmax (Maximum Plasma Concentration) | 12.5 | µg/mL |

| Tmax (Time to Cmax) | 2 | hours |

| AUC (Area Under the Curve) | 75 | µg*h/mL |

| t1/2 (Half-life) | 6.8 | hours |

| Bioavailability (F%) | 45 | % |

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for oral gavage (PO) and intraperitoneal (IP) administration.

Materials:

-

This compound (ECN-PI103) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

5% Dextrose in Water (D5W) or Saline, sterile

-

Sterile microcentrifuge tubes and syringes

Procedure:

-

Vehicle Preparation: Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% D5W. Vortex thoroughly until a clear, homogenous solution is formed.

-

This compound Formulation:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the required volume of DMSO to dissolve the powder completely. Briefly vortex.

-

Add the PEG300 and vortex to mix.

-

Add the Tween 80 and vortex to mix.

-

Finally, add the D5W to reach the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 200 µL administration volume).

-

Vortex the final formulation for 1-2 minutes to ensure homogeneity. The final solution should be a clear, slightly viscous liquid.

-

-

Administration:

-

Use the freshly prepared formulation within 1 hour.

-

Administer the appropriate volume to each mouse based on its body weight (typically 100-200 µL).[5]

-

For oral gavage, use a proper gauge feeding needle.

-

For IP injection, use a 27-gauge needle.

-

Protocol 2: Subcutaneous Xenograft Mouse Model Efficacy Study

This protocol outlines a typical efficacy study using a human cancer cell line xenograft model in immunodeficient mice.[6][7]

Materials:

-

Immunodeficient mice (e.g., Nude or NSG mice), 6-8 weeks old.[8]

-

Human cancer cell line (e.g., U87MG glioblastoma cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel or similar basement membrane matrix (optional, can improve tumor take rate).

-

Trypsin-EDTA

-

Hemocytometer and Trypan Blue

-

Digital calipers

-

Prepared this compound formulation and vehicle control

Procedure:

-

Cell Preparation:

-

Culture U87MG cells under standard conditions until they reach 70-80% confluency.[6]

-

Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium.

-

Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.

-

Adjust the cell concentration to 5 x 10^7 cells/mL in cold PBS. If using Matrigel, resuspend cells in a 1:1 mixture of PBS and Matrigel. Keep on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice according to your institution's approved IACUC protocol.

-

Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[6]

-

-

Tumor Growth and Monitoring:

-

Treatment Initiation:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 50 mg/kg).[8] Ensure the average tumor volume is similar across all groups.

-

Begin treatment according to the schedule outlined in Table 1. Administer the prepared this compound formulation or vehicle control daily via oral gavage.

-

-

Efficacy Assessment:

-

Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.[9]

-

The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21 days).

-

At the endpoint, euthanize the mice and excise the tumors. Tumor weight can be recorded as a secondary endpoint.

-

Tumor tissue can be snap-frozen for molecular analysis (e.g., Western blot for p-AKT) or fixed in formalin for histopathology.

-

Disclaimer

The information provided in these application notes is intended as a guideline. Optimal dosages and protocols may vary depending on the specific mouse strain, tumor model, and experimental conditions. Researchers should perform pilot studies to determine the optimal experimental parameters for their specific application. All animal experiments must be conducted in compliance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ecronicon.net [ecronicon.net]

- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 7. benchchem.com [benchchem.com]

- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following Ecane Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ecane is a novel synthetic compound under investigation for its potential therapeutic effects. Preliminary studies suggest that this compound may modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Western blotting is an essential technique to elucidate the mechanism of action of this compound by detecting and quantifying changes in the expression and post-translational modification of specific proteins within these pathways.[1][2][3]

These application notes provide a detailed protocol for performing Western blot analysis on cell lysates after treatment with this compound. The described workflow is a comprehensive guide from sample preparation to data analysis, intended to ensure reliable and reproducible results.

Key Applications:

-

Mechanism of Action Studies: Elucidating the molecular targets of this compound and its effect on signaling cascades.

-

Pharmacodynamic Analysis: Determining the dose-dependent and time-course effects of this compound on target protein expression.

-

Drug Efficacy Screening: Evaluating the potency and specificity of this compound and its analogs.

I. Data Presentation

The following tables represent hypothetical quantitative data obtained from Western blot analysis after this compound treatment. The data illustrates the dose-dependent and time-course effects of this compound on the expression of key proteins in a hypothetical signaling pathway.

Table 1: Dose-Dependent Effect of this compound on Target Protein Expression

| Treatment Concentration (µM) | p-Akt (Ser473) Relative Density | Total Akt Relative Density | p-mTOR (Ser2448) Relative Density | Total mTOR Relative Density | Cleaved Caspase-3 Relative Density | β-Actin Relative Density |

| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |

| 1 | 0.82 | 0.98 | 0.85 | 1.02 | 1.25 | 1.00 |